N'-hydroxyfuran-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of N’-hydroxyfuran-2-carboximidamide typically involves the reaction of furan-2-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N’-hydroxyfuran-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxyfuran-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is used to treat eye infections and as an adjuvant in animal vaccines.
Mechanism of Action
The mechanism of action of N’-hydroxyfuran-2-carboximidamide involves its binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacterial cells, making it effective against certain bacterial infections . The molecular targets include the ribosomal RNA and associated proteins within the bacterial ribosome .
Comparison with Similar Compounds
N’-hydroxyfuran-2-carboximidamide can be compared with other similar compounds, such as:
Furan-2-carboximidamide: Lacks the hydroxyl group, which may affect its antibacterial activity.
Hydroxybenzimidazole: Contains a similar hydroxyl group but has a different core structure, leading to different biological activities.
Hydroxyquinoline: Another hydroxyl-containing compound with distinct antibacterial properties.
The uniqueness of N’-hydroxyfuran-2-carboximidamide lies in its specific structure, which allows it to effectively bind to bacterial ribosomes and inhibit protein synthesis .
Properties
CAS No. |
50892-99-4 |
---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide |
InChI |
InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
BYRPNZFONPLHNA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/N |
SMILES |
C1=COC(=C1)C(=NO)N |
Canonical SMILES |
C1=COC(=C1)C(=NO)N |
50892-99-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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